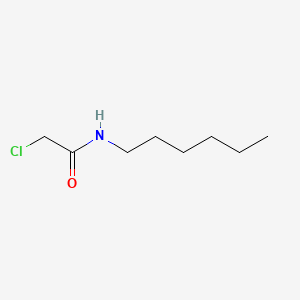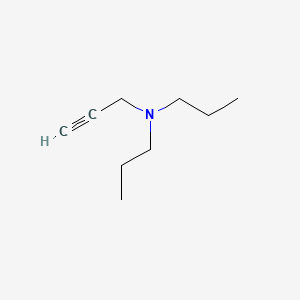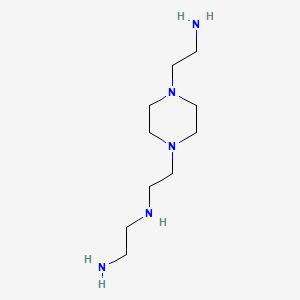
N1-(2-(4-(2-氨基乙基)哌嗪-1-基)乙基)乙烷-1,2-二胺
描述
“N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 31295-54-2 . It has a molecular weight of 215.34 and is used in the preparation of lipid-like materials for low-dose, in vivo gene silencing . It is a versatile building block that can be used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 15 non-H bonds, 7 rotatable bonds, 1 six-membered ring, 2 primary amines (aliphatic), 1 secondary amine (aliphatic), and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis
The compound is a solid or semi-solid or lump or liquid at room temperature . It has a density of 1.011g/cm3 and a boiling point of 348.8ºC at 760mmHg .科学研究应用
Coordination Behavior in Schiff Bases
Research on N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine has explored its coordination behavior in Schiff bases, particularly in the synthesis of zinc(II) pseudohalide complexes. These complexes have been characterized for their structural and luminescence properties, contributing to the understanding of coordination chemistry (Ghosh et al., 2006).
Corrosion Inhibition on Steel Surfaces
This compound has been studied for its role in corrosion inhibition. Specifically, it has been used to explore the adsorption behavior and mechanism of corrosion inhibition on steel surfaces, employing density functional theory (DFT) and molecular dynamics (MD) simulations. This research is significant for developing new corrosion inhibitors for industrial applications (Saha et al., 2018).
Green Synthesis of Corrosion Inhibitor
In the context of green chemistry, this compound has been synthesized from biomass platform molecules for use as a corrosion inhibitor. Its effectiveness in inhibiting corrosion on carbon steel surfaces, particularly in acidic media, has been demonstrated through various analytical techniques, including quantum chemical calculations (Chen et al., 2021).
Antifungal and Antiparasitic Applications
Studies have shown that derivatives of this compound exhibit potential as antifungal and antiparasitic agents. This includes research into compounds articulated around piperazine or ethylenediamine linkers and their efficacy against specific pathogens (Stanicki et al., 2013).
Synthesis of Polyamides
The compound has been involved in the synthesis of polyamides containing different organic molecules, demonstrating its versatility in polymer chemistry. This research has implications for the development of novel materials with specific properties (Hattori & Kinoshita, 1979).
Synthesis of Complex Ligands
It has been used in the synthesis of complex ligands, including tetradentate symmetrical and asymmetrical ligands. These synthesized ligands have been characterized and studied for their bonding with metals, contributing to the field of coordination chemistry (Baran et al., 2012).
Antimicrobial Properties
Derivatives of this compound have been synthesized and shown to possess antimicrobial properties. This includes the development of novel piperazine derivatives and their efficacy against various microbial strains, contributing to the search for new antimicrobial agents (Rajkumar et al., 2014).
Catalysis and Chemical Transformations
The compound has been involved in studies on catalysis and chemical transformations. For instance, it has been used in the synthesis of a tertiary amine by direct reductive amination of a carbonyl compound, forming a scorpionate ligand. This research is crucial for understanding and developing new catalytic processes (Rezaei et al., 2021).
Organosilicon Compound Synthesis
Its utilization in the synthesis of organosilicon compounds has been explored. This includes the preparation of N-(trimethylsilylalkyl) diamines, contributing to the development of new compounds in organosilicon chemistry (Thames & Edwards, 1968).
Synthesis of N-Heterocycles
The compound has been used in the synthesis of N-heterocycles, such as morpholines and piperazines. This research is significant for the development of new synthetic methodologies in organic chemistry (Matlock et al., 2015).
Schiff Base Complexes for Corrosion Inhibition
Research has been conducted on the synthesis of Schiff base complexes for their application in corrosion inhibition on mild steel. This includes the exploration of cadmium(II) Schiff base complexes, contributing to materials science and corrosion engineering (Das et al., 2017).
Antiviral Activity Studies
The compound has been investigated for its potential antiviral activity, including the synthesis of new derivatives and their evaluation against HIV. This research is crucial in the ongoing search for effective antiviral agents (Al-Masoudi et al., 2007).
安全和危害
The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
属性
IUPAC Name |
N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15/h13H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQJNPKMZRHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067611 | |
| Record name | N-(2-Aminoethyl)piperazine-1,4-diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine | |
CAS RN |
31295-54-2 | |
| Record name | N1-(2-Aminoethyl)-1,4-piperazinediethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Piperazinediethanamine, N1-(2-aminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediethanamine, N1-(2-aminoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Aminoethyl)piperazine-1,4-diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)piperazine-1,4-diethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






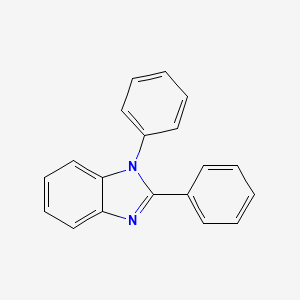


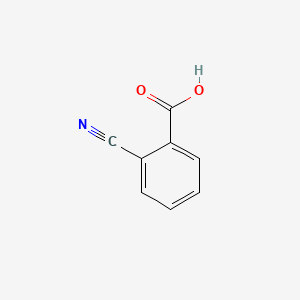


![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)


